Technical Guide: Adamantan-1-amine Sulfate – Physicochemical Profiling and Analytical Characterization
Technical Guide: Adamantan-1-amine Sulfate – Physicochemical Profiling and Analytical Characterization
Executive Summary
Adamantan-1-amine sulfate (Amantadine Sulfate) represents a distinct salt form of the primary tricyclic amine amantadine.[1] While the hydrochloride salt is more ubiquitous in immediate-release formulations due to its high aqueous solubility, the sulfate salt (2:1 stoichiometry) exhibits a markedly different solubility profile, rendering it a critical candidate for sustained-release applications and specialized formulation matrices.
This technical guide provides a rigorous examination of the sulfate salt's physicochemical properties, distinguishing it from its hydrochloride counterpart. It details the dual-mechanism pharmacology (NMDA antagonism and M2 channel blockade) and provides validated, self-verifying analytical protocols to overcome the molecule's lack of a native chromophore.
Physicochemical Identity & Solid-State Properties[2]
The sulfate salt acts as a stable, non-hygroscopic to slightly hygroscopic crystalline solid. Its defining characteristic is its reduced aqueous solubility compared to the hydrochloride form, a property utilized to modulate dissolution rates in pharmacokinetic profiling.
Key Chemical Data[1][3][4][5]
| Property | Specification | Technical Note |
| Chemical Name | Adamantan-1-amine Sulfate | Often referred to as Bis(1-adamantylammonium) sulfate |
| CAS Number | 31377-23-8 | Distinct from HCl salt (665-66-7) and Free Base (768-94-5) |
| Molecular Formula | Stoichiometry is 2:1 (Base:Acid) | |
| Molecular Weight | 400.6 g/mol | Significant mass increase over free base (151.25 g/mol ) |
| Appearance | White crystalline powder | Hexagonal/Tetrahedral crystal habit |
| Melting Point | ~300°C (Decomposes) | Sublimes at high temperatures before distinct melt |
| Solubility (Water) | < 20 mg/mL (< 2%) | Critical: Much lower than HCl salt (> 400 mg/mL) |
| pH (10% Slurry) | 4.0 – 6.0 | Acidic nature of the sulfate anion |
| pKa | 10.1 – 10.8 (Amine) | Highly basic core; exists as cation at physiological pH |
Structural Formation & Stoichiometry
The formation of the sulfate salt involves the protonation of two adamantane amine units by a single diprotic sulfuric acid molecule, creating a stable lattice structure.
Pharmacological Mechanism & Biological Interface[1][3]
Amantadine sulfate operates via two distinct mechanisms dependent on the biological target. Its lipophilic adamantane cage allows it to traverse the blood-brain barrier (BBB) effectively.
Dual-Action Pathway
-
Virology (Influenza A): It acts as an M2 proton channel blocker.[2][3][4] By occluding the M2 pore, it prevents the acidification of the viral interior required for the dissociation of ribonucleoproteins (uncoating), thereby halting replication.
-
Neurology (Parkinson’s/Dyskinesia): It functions as a weak, non-competitive antagonist of the NMDA receptor.[5] By stabilizing the channel in a closed state (accelerating channel closure), it reduces excitotoxicity without fully blocking physiological glutamatergic transmission.
Analytical Methodologies
Challenge: Adamantan-1-amine lacks a conjugated
Solution: Two primary workflows are validated for research and QC:
-
HPLC-UV with Pre-Column Derivatization: For labs without Mass Spec.
-
LC-MS/MS: For high-sensitivity/high-throughput applications.[6]
Protocol A: HPLC-UV (Derivatization Method)
This protocol uses 1,2-naphthoquinone-4-sulfonate (NQS) to generate a chromophore active at 460 nm.
Reagents:
-
0.5% (w/v) NQS in water.
-
Borate buffer (pH 10.0).
-
Mobile Phase: Acetonitrile : Water (60:40).[7]
Step-by-Step Workflow:
-
Sample Prep: Dissolve 50 mg Adamantan-1-amine Sulfate in 50 mL mobile phase.
-
Derivatization: Mix 1.0 mL sample + 1.0 mL Borate Buffer + 0.5 mL NQS solution.
-
Reaction: Heat at 70°C for 20 minutes. The solution turns orange-red.
-
Quench: Cool to room temperature; add 0.5 mL 0.1 M HCl to stabilize.
-
Injection: Inject 20 µL into HPLC.
-
Detection: Monitor Absorbance at 460 nm .
Causality: The nucleophilic amine attacks the NQS sulfonate group, displacing it to form a stable amino-quinone derivative with high molar absorptivity.
Protocol B: LC-MS/MS (Direct Detection)
Preferred for biological fluids or trace impurity analysis.
Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient elution.
-
Ionization: ESI Positive Mode (
). -
Precursor Ion: m/z 152.1 (Amantadine base).
-
Product Ions: m/z 135.1 (Loss of
), m/z 93.1 (Cage fragmentation).
Stability & Handling
Stress Testing Profile
-
Thermal: Stable up to 250°C. Sublimation risk exists before melting; seal containers tightly.
-
Hydrolytic: The sulfate salt is resistant to hydrolysis in aqueous solution over a wide pH range (1-10).
-
Oxidative: The adamantane cage is highly resistant to oxidation. However, the primary amine can oxidize under extreme conditions (peroxides).
Storage Protocols
-
Conditions: Store at controlled room temperature (20-25°C).
-
Container: Tight, light-resistant containers. While less hygroscopic than the HCl salt, the sulfate form should still be protected from high humidity to prevent caking.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 124108, Amantadine Sulfate. Retrieved January 28, 2026 from [Link]
-
Moehs Ibérica (2023). Safety Data Sheet: Amantadine Sulphate. Retrieved January 28, 2026 from [Link]
-
Blanpied, T. A., et al. (2005). Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block.[4] Journal of Neuroscience. Retrieved January 28, 2026 from [Link]
-
Journal of Applied Bioanalysis (2018). Validation Of A Robust And High Throughput HPLC-MS/MS Method To Determine Amantadine Levels In Human Plasma. Retrieved January 28, 2026 from [Link]
Sources
- 1. Amantadine Sulfate | C20H36N2O4S | CID 124108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Amantadine Combines Astroglial System Xc− Activation with Glutamate/NMDA Receptor Inhibition | MDPI [mdpi.com]
- 5. Amantadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 7. ijpsr.com [ijpsr.com]
